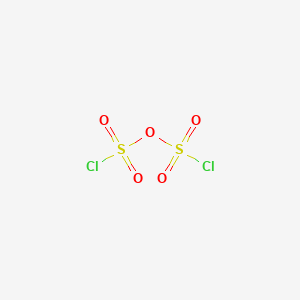
Pyrosulfuryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue.
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
1.1 Role as a Sulfonating Agent
Pyrosulfuryl chloride serves as an effective sulfonating agent in organic synthesis. It can introduce sulfonyl groups into organic molecules, enhancing their reactivity and functional properties. The use of this compound in the synthesis of sulfonamides has been documented, where it facilitates the formation of sulfonamide bonds through electrophilic substitution reactions.
Table 1: Comparison of Sulfonating Agents
| Agent | Reactivity | Applications |
|---|---|---|
| This compound | High | Synthesis of sulfonamides |
| Thionyl Chloride | Moderate | Synthesis of chlorosulfates |
| Sulfur Trioxide | Very High | Direct sulfonation |
Pharmaceutical Applications
2.1 Development of Antimicrobial Agents
Recent studies have highlighted the potential of this compound in the development of novel antimicrobial agents. Its ability to modify existing compounds enhances their biological activity against resistant strains of bacteria. For instance, compounds synthesized using this compound have shown improved efficacy compared to their non-sulfonated counterparts.
Case Study: Antimicrobial Activity Enhancement
- Compound Tested: 5-Sulfamoyl derivatives
- MIC against E. coli: Reduced from 10 μM to 5 μM after sulfonation with this compound.
- Conclusion: The introduction of the sulfonyl group significantly increased antibacterial properties.
Industrial Applications
3.1 Use in Chemical Manufacturing
In industrial settings, this compound is utilized for producing various sulfur-containing chemicals. Its application extends to the manufacture of pesticides, herbicides, and other agrochemicals where sulfur functionality is crucial for biological activity.
Table 2: Industrial Uses of this compound
| Industry | Application |
|---|---|
| Agrochemicals | Synthesis of fungicides and herbicides |
| Pharmaceuticals | Development of new drug candidates |
| Specialty Chemicals | Production of surfactants |
Environmental Considerations
While this compound has beneficial applications, it also poses environmental risks due to its corrosive nature and potential for releasing toxic gases upon hydrolysis. Regulatory frameworks are necessary to manage its use safely within industrial processes.
Analyse Chemischer Reaktionen
Hydrolysis and Aqueous Reactivity
Pyrosulfuryl chloride reacts with water in a stepwise manner, forming intermediate and final products depending on conditions:
-
Initial hydrolysis : Forms chlorosulfonic acid (HSO₃Cl) as an oily layer :
S2O5Cl2+H2O→2HSO3Cl -
Secondary decomposition : Chlorosulfonic acid further hydrolyzes to sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) :
HSO3Cl+H2O→H2SO4+HCl -
Byproducts : Trace amounts of SO₂ and Cl₂ may form during prolonged hydrolysis .
Hydrolysis Conditions and Byproducts
| Reactants | Conditions | Products | Notes |
|---|---|---|---|
| S₂O₅Cl₂ + H₂O | Room temperature | HSO₃Cl, HCl, H₂SO₄, SO₂, Cl₂ | Slow reaction, turbid solution |
Thermal Decomposition
Heating this compound induces decomposition into multiple species:
-
Primary decomposition : At 100–200°C, it breaks into sulfuryl chloride (SO₂Cl₂), sulfuric acid (H₂SO₄), and HCl :
2S2O5Cl2→2SO2Cl2+H2SO4+2HCl -
Equilibrium mixtures : Prolonged heating (72+ hours) yields a dynamic mixture of SO₂Cl₂, H₂SO₄, and ClSO₃H .
Thermal Stability Data
| Temperature Range | Observed Behavior |
|---|---|
| <100°C | Stable |
| 100–200°C | Gradual decomposition into SO₂Cl₂ and H₂SO₄ |
| >200°C | Rapid decomposition with gas evolution (SO₂, Cl₂) |
Phosphorus Trichloride (PCl₃)
Reacts stoichiometrically to form S₂O₅Cl₂, HCl, and SO₂ :
2PCl3+8HSO3Cl→P2O5+3S2O5Cl2+8HCl+2SO2
Metals and Metal Oxides
-
Zirconium dioxide (ZrO₂) : Reacts with SCl₂/Cl₂ to form ZrCl₄ and SO₂, though this compound’s direct role requires further study .
-
Chromium compounds : Facilitates chromyl chloride (CrO₂Cl₂) formation in the presence of K₂Cr₂O₇ and H₂SO₄ .
Reactions with Organic Compounds
This compound serves as a chlorinating agent, though detailed organic reactions are less documented. Key observations include:
-
Alcohols : Converts to alkyl chlorides, analogous to SO₂Cl₂ .
-
Ethers : Reacts explosively with diisopropyl ether in the presence of metal salts .
Stability and Storage
-
Light sensitivity : Decomposes under UV light, releasing SO₂ and Cl₂ .
-
Long-term storage : Develops yellowish tint due to gradual decomposition .
This compound’s reactivity is defined by its hydrolysis, thermal lability, and utility in chlorination reactions. Further studies are needed to explore its organic applications and metal-complexation behavior.
Eigenschaften
CAS-Nummer |
7791-27-7 |
|---|---|
Molekularformel |
Cl2O5S2 |
Molekulargewicht |
215 g/mol |
InChI |
InChI=1S/Cl2O5S2/c1-8(3,4)7-9(2,5)6 |
InChI-Schlüssel |
NNTJKSMVNWGFTB-UHFFFAOYSA-N |
SMILES |
O=S(=O)(OS(=O)(=O)Cl)Cl |
Kanonische SMILES |
O=S(=O)(OS(=O)(=O)Cl)Cl |
Siedepunkt |
151 °C |
Color/Form |
COLORLESS, MOBILE LIQ |
Dichte |
1.837 |
melting_point |
-37 °C |
Key on ui other cas no. |
7791-27-7 |
Physikalische Beschreibung |
Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue. |
Haltbarkeit |
FUMING LIQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















